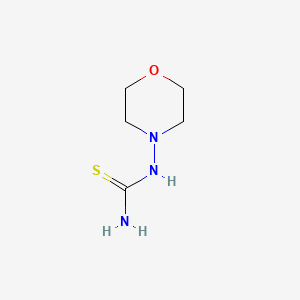

1-Morpholin-4-ylthiourea

Description

Significance of Thiourea (B124793) Derivatives in Academic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are a cornerstone in modern chemical research. mdpi.com Their versatility is rooted in their unique electronic and structural properties, particularly the thione (C=S) group and adjacent nitrogen atoms.

Thiourea derivatives are widely recognized as versatile intermediates and building blocks in organic synthesis. mdpi.com They serve as crucial starting materials for the synthesis of a wide array of heterocyclic compounds. uobasrah.edu.iqconicet.gov.ar The reactivity of the thiocarbonyl group allows for various transformations, including thioacylation reactions where N,N'-di-Boc-substituted thiourea acts as a mild thioacylating agent. organic-chemistry.org Furthermore, these derivatives are employed as organocatalysts in numerous reactions. nih.gov Beyond synthesis, thioureas are integral to the development of functional materials, finding use in commercial products like dyes, plastics, and elastomers. mdpi.com

In coordination chemistry, thiourea derivatives are highly valued as ligands due to the presence of multiple donor atoms (sulfur, nitrogen, and sometimes oxygen in acyl derivatives). uobasrah.edu.iqresearchgate.net This allows them to coordinate with a vast range of metal ions, including both transition and main group metals. researchgate.net They can act as monodentate, bidentate, or even multidentate ligands, binding to metal centers in various modes. mdpi.com The most common coordination occurs through the soft sulfur atom, but chelation involving nitrogen or oxygen atoms is also prevalent, leading to stable metal complexes with interesting physicochemical properties. uobasrah.edu.iqresearchgate.netmdpi.com This flexibility in coordination is partly due to the tautomerism between the thione and thiol forms. uobasrah.edu.iqgrafiati.com The resulting metal complexes are a major focus of research, with studies exploring their geometry, stability, and potential applications. uobasrah.edu.iq

The Morpholine (B109124) Moiety in Organic Compounds

Morpholine is a simple heterocycle containing both an amine and an ether functional group, with the chemical formula O(CH₂CH₂)₂NH. wikipedia.org This structure imparts a unique set of properties that makes it a valuable component in many organic compounds.

The morpholine ring is not just a passive scaffold; it actively influences a molecule's properties. Due to the presence of the nitrogen atom, morpholine is basic, forming morpholinium salts upon reaction with acids. wikipedia.orgatamanchemicals.com The presence of both the ether oxygen and the amine nitrogen allows for hydrogen bonding, which can affect properties like solubility and bioavailability in larger molecules. biosynce.com The ring's structure is often used to enhance the lipophilicity of a compound, which can be a critical factor in molecular design. biosynce.com Furthermore, the morpholine moiety can interact with specific enzymes or receptors, contributing to the biological profile of a molecule. biosynce.comebi.ac.uk

Morpholine is a widely used building block in organic synthesis. wikipedia.orgebi.ac.uk It is commonly employed to generate enamines and participates in most chemical reactions typical for secondary amines. wikipedia.org Its accessibility and reactivity make it a frequent choice for incorporation into larger, more complex molecules. ebi.ac.uk For instance, it is a key component in the synthesis of pharmaceuticals like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The industrial production of morpholine is well-established, often involving the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia, ensuring its ready availability for research and manufacturing. wikipedia.orgbiosynce.com

Scope and Academic Relevance of 1-Morpholin-4-ylthiourea Investigations

The specific compound this compound, which combines the thiourea and morpholine motifs, has been the subject of targeted chemical investigations. Research has focused on its synthesis, structural characterization, and its behavior as a ligand in coordination chemistry.

For example, a related derivative, N-Phenylmorpholine-4-carbothioamide, was synthesized by reacting morpholine with phenylisothiocyanate. mdpi.com This highlights a common synthetic route for such compounds. The resulting thiourea derivative was then used to create a series of metal complexes with divalent metal ions like Nickel (Ni), Copper (Cu), Palladium (Pd), and Platinum (Pt). mdpi.com

Studies on these complexes reveal that the ligand can coordinate in different ways. In some cases, it acts as a monodentate ligand, bonding to the metal center only through the sulfur atom. mdpi.com In other instances, particularly in the presence of a base, it behaves as a bidentate chelating ligand, coordinating through both the sulfur and a nitrogen atom. mdpi.com The investigation of such metal complexes, including their structural determination via techniques like X-ray crystallography and their characterization using spectroscopic methods (IR, NMR), forms a significant area of academic inquiry. mdpi.comresearchgate.netresearchgate.netmdpi.com The primary relevance of these studies lies in understanding the fundamental principles of coordination chemistry, exploring new molecular structures, and creating novel compounds with potentially unique electronic or material properties.

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | Chemical Formula | Key Functional Groups | Common Role in Research |

|---|---|---|---|

| Thiourea | SC(NH₂)₂ | Thione (C=S), Amine (-NH₂) | Synthetic precursor, Ligand mdpi.com |

| Morpholine | C₄H₉NO | Secondary Amine, Ether | Synthetic building block, Solvent wikipedia.orgatamanchemicals.com |

| This compound | C₅H₁₁N₃OS | Thione (C=S), Amine, Morpholine ring | Ligand in coordination chemistry cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-5(10)7-8-1-3-9-4-2-8/h1-4H2,(H3,6,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZBKMFCDGFAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Morpholin 4 Ylthiourea and Analogues

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives, including 1-Morpholin-4-ylthiourea, is primarily built upon well-established chemical reactions. These foundational methods provide reliable and versatile routes to a wide array of thiourea compounds.

Douglas Dains' Method and its Adaptations

A cornerstone in the synthesis of acyl/aroyl thioureas is the Douglas Dains' method. rsc.orgconicet.gov.arunlp.edu.ar This protocol is one of the most practical and widely utilized routes for accessing 1-(acyl/aroyl)-3-(substituted) thioureas. conicet.gov.arunlp.edu.ar The core of the method involves the reaction of an amine with an acyl isothiocyanate that is generated in situ. rsc.orgrsc.org The process typically starts with the corresponding acid chloride, which reacts with potassium or ammonium (B1175870) thiocyanate (B1210189) in a dry solvent like acetone (B3395972) or acetonitrile (B52724) to form the acyl isothiocyanate intermediate. conicet.gov.arunlp.edu.arconicet.gov.ar This is immediately followed by the addition of a suitable amine, such as morpholine (B109124), which attacks the isothiocyanate to yield the final thiourea derivative. conicet.gov.arunlp.edu.ar

The general scheme for this method can be summarized as:

Formation of Isothiocyanate: An acyl chloride reacts with a thiocyanate salt (e.g., KSCN or NH₄SCN).

Reaction with Amine: The in situ generated acyl isothiocyanate reacts with a primary or secondary amine.

This method has been adapted for the synthesis of numerous thiourea derivatives, including those with adamantane (B196018) and biphenyl (B1667301) scaffolds. conicet.gov.arconicet.gov.ar

Isothiocyanate-Mediated Synthesis

The reaction between an isothiocyanate and an amine is a fundamental and straightforward method for producing N,N'-disubstituted thiourea derivatives. mdpi.com This approach is highly versatile, allowing for great structural diversity with high yields. mdpi.com The synthesis involves the direct addition of an amine to the isothiocyanate. For instance, reacting phenyl isothiocyanate with a suitable amine in a solvent like dichloromethane (B109758) or tert-butanol (B103910) affords the corresponding thiourea. mdpi.com

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This pathway is not limited to simple amines and has been successfully applied to synthesize complex derivatives, including those incorporating piperazine (B1678402) rings and triterpenoid (B12794562) hybrids. mdpi.comtandfonline.com The reactivity of the isothiocyanate can be influenced by the nature of its substituent; for example, isothiocyanates with electron-donating groups may be less reactive. tandfonline.com

Table 1: Comparison of Isothiocyanate-Mediated Synthesis Approaches

| Reactants | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate + Amine | Dichloromethane | Room Temperature | N,N'-disubstituted thiourea | mdpi.com |

| Benzyl isothiocyanate + Amine | Dichloromethane | Room Temperature | N,N'-disubstituted thiourea | mdpi.com |

Advanced Synthetic Approaches Involving the Morpholine Moiety

Modern synthetic chemistry offers several advanced techniques that have been applied to the synthesis of thioureas containing a morpholine ring. These methods often provide advantages in terms of efficiency, environmental impact, and the ability to generate complex molecules.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from each component, are highly efficient for creating molecular complexity. nih.gov While a direct MCR for this compound is not commonly cited, the principles are applicable. For example, the Mannich reaction, a type of MCR, can be used. academicjournals.orgresearchgate.net Another relevant approach involves the Ugi reaction, a four-component reaction that produces bis-amides from a ketone, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org

The versatility of MCRs allows for the incorporation of diverse functional groups. In a related context, morpholine has been successfully used as a component in MCRs to generate complex heterocyclic structures like bis-amino-oxazoles, demonstrating its utility as a building block in these one-pot syntheses. nih.gov

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation has emerged as a green and efficient method for synthesizing chemical compounds, including thiourea derivatives. rsc.orgacs.org This technique can significantly accelerate reaction rates, shorten reaction times, and improve yields compared to conventional heating methods. acs.orgmdpi.comijcce.ac.ir

In the context of N-naphthoyl thioureas, sonication of 2-naphthoyl isothiocyanate with an amine for a short period (e.g., 15 minutes) proved to be an efficient synthetic route. acs.org This environmentally friendly approach avoids the need for toxic reactants and harsh conditions often associated with traditional methods. acs.org Similarly, ultrasound has been used to synthesize 1,2,4-triazole (B32235) derivatives and pyrimidin-(thio)ones in high yields under mild conditions. mdpi.comnih.gov The application of ultrasound offers a promising, ultrafast, and convenient pathway for the synthesis of morpholine-containing thioureas and other microporous organic networks. rsc.org

Table 2: Ultrasound-Assisted vs. Conventional Synthesis of Triazole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Ultrasound-Assisted | 40–80 min | 75–89% | mdpi.com |

Mannich Reaction Applications

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (often formaldehyde), and a primary or secondary amine (like morpholine). academicjournals.orgwikipedia.org The product is a β-aminocarbonyl compound known as a Mannich base. wikipedia.orgscribd.com This reaction is fundamental for forming C-C and C-N bonds in a single step. academicjournals.org

This methodology has been explicitly used to synthesize complex thiourea derivatives. For instance, the Mannich base 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea was synthesized through the direct condensation of morpholine, benzaldehyde, and thiourea. academicjournals.org In this case, thiourea provides the active hydrogen atoms for the condensation. The reaction typically proceeds by first forming an iminium ion from the amine (morpholine) and the aldehyde, which then reacts with the enol form of the active hydrogen compound. wikipedia.org The versatility of the Mannich reaction makes it a valuable tool for synthesizing complex molecules incorporating the morpholine-thiourea scaffold. researchgate.netmdpi.com

Optimization of Reaction Conditions and Reagents

The efficiency and outcome of the synthesis of this compound and related compounds are highly dependent on the optimization of reaction parameters such as solvent, temperature, and the choice of reagents.

Solvent Effects and Temperature Control

The choice of solvent and the control of reaction temperature are critical factors in the synthesis of thiourea derivatives. Solvents can influence the solubility of reactants, the rate of reaction, and even the stability of intermediates and products. For instance, in the synthesis of N-aroyl thioureas, acetone is a commonly used solvent for the reaction of aroyl chlorides with potassium thiocyanate and an amine. acs.org The use of dry solvents is often emphasized to prevent unwanted side reactions, such as the hydrolysis of reactive intermediates. nih.gov

Temperature control is equally important. Some reactions require heating to proceed at a reasonable rate, such as the condensation of isothiocyanates with less nucleophilic aromatic amines, which may necessitate heating at 40°C under microwave irradiation. nih.gov Conversely, other reactions may require cooling to control exothermicity and prevent the formation of byproducts. For example, the diazotization of an amino group in the synthesis of a pyrazolopyranotriazine derivative is carried out at 0–5 °C. srce.hr The effect of temperature can also be linked to thermodynamic versus kinetic control of product formation, where different isomers may be favored at different temperatures. scispace.com

The following table summarizes the impact of different solvents on the synthesis of various thiourea derivatives and related heterocyclic compounds, as reported in the literature.

| Solvent | Reaction Type | Effect on Yield/Selectivity | Reference |

| Dichloromethane (DCM) | Hydrazine (B178648) condensation for 1,2,4-triazole synthesis | Suitable conversion observed at reflux. acs.org | acs.org |

| Ethanol | Tetrazole synthesis from thiourea derivative | Afforded the desired product in an acceptable yield (95%). acs.org | acs.org |

| Dioxane | Tetrazole synthesis from thiourea derivative | Screened as a solvent. acs.org | acs.org |

| Dimethylformamide (DMF) | Tetrazole synthesis from thiourea derivative | Screened as a solvent. acs.org | acs.org |

| Acetone | Synthesis of N-aroyl thioureas | Commonly used for reacting aroyl chlorides with KSCN and amines. acs.org | acs.org |

| Ethanol | Synthesis of metal complexes of thiourea derivatives | Used as the solvent for the reaction of ligands with metallic salts at room temperature. mdpi.com | mdpi.com |

Role of Catalytic Systems in Efficiency and Selectivity

Catalytic systems play a pivotal role in enhancing the efficiency and selectivity of synthetic routes leading to this compound and its analogues. Both metal-based and organocatalysts are employed to facilitate these transformations.

Copper(I) iodide (CuI) has been effectively used as a catalyst for the intramolecular C-S bond formation in the synthesis of 2-arylamino-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones from ortho-brominated thioureas. nih.gov This metal-catalyzed cyclization offers a regioselective pathway to the desired heterocyclic products. nih.gov Similarly, copper sulfate (B86663) (CuSO₄·5H₂O) has been utilized as a catalyst in the synthesis of tetrazole derivatives from thiourea precursors. acs.org

Thiourea derivatives themselves can act as organocatalysts. They are known to activate α,β-unsaturated phosphonates and phosphinates towards conjugate addition of amines through hydrogen bonding. rsc.org This catalytic activity is attributed to the ability of the thiourea group to form hydrogen bonds with the phosphoryl oxygen, thereby activating the substrate for nucleophilic attack. rsc.org Cinchona alkaloid-based thiourea catalysts have also been successfully employed in the asymmetric synthesis of piperazin-2-ones and morpholin-2-ones. acs.org

The table below highlights various catalytic systems and their applications in the synthesis of thiourea-containing compounds.

| Catalyst | Reaction Type | Role of Catalyst | Reference |

| Copper(I) iodide (CuI) | Intramolecular C-S coupling | Catalyzes regioselective cyclization of ortho-brominated thioureas. nih.gov | nih.gov |

| Copper sulfate (CuSO₄·5H₂O) | Tetrazole synthesis | Used as a catalyst (50.0 mol %) in the reaction of a thiourea derivative with sodium azide. acs.org | acs.org |

| Thiourea | Conjugate addition of amines | Activates α,β-unsaturated phosphonates and phosphinates via hydrogen bonding. rsc.org | rsc.org |

| Cinchona alkaloid-based thiourea | Asymmetric synthesis | Catalyzes the formation of piperazin-2-ones and morpholin-2-ones with good to high yield and enantioselectivity. acs.org | acs.org |

| Palladium on carbon (Pd/C) | Reduction of nitro group | Used for the reduction of a nitro group to an amine in the synthesis of a quinazolinone intermediate. mdpi.com | mdpi.com |

Mechanistic Insights into Compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and achieving targeted product formation. This involves the identification of key intermediates and the elucidation of the reaction pathways.

Intermediate Species Identification

The synthesis of thiourea derivatives often proceeds through the formation of reactive intermediates. A common method for synthesizing N-substituted thioureas involves the in situ generation of an isothiocyanate intermediate. nih.gov For example, the reaction of an acyl chloride with potassium or ammonium thiocyanate leads to the formation of an acyl isothiocyanate, which then reacts with an amine to yield the desired acyl thiourea. nih.govconicet.gov.ar In the synthesis of 1-(4-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea, a thiocyanate intermediate is formed through the reaction of 4-fluoroaniline (B128567) with thiophosgene. vulcanchem.com

In heterocyclization reactions of 1-(acyl/aryl)-thioureas with α-halocarbonyl compounds, an isothiourea intermediate has been proposed. conicet.gov.ar This intermediate is formed prior to the cyclization step that leads to the final heterocyclic product. conicet.gov.ar The identification of such intermediates is often supported by spectroscopic methods and, in some cases, by X-ray crystal structure determination of the final products. conicet.gov.ar

Pathway Elucidation for Targeted Product Formation

The elucidation of reaction pathways is essential for controlling the outcome of a synthesis and directing it towards the desired product. In the synthesis of pyrazole-based heterocycles from a 2-cyano-3-pyrazolylpropenoyl isothiocyanate intermediate, the reaction pathway is dependent on the reaction conditions. rsc.org Nucleophilic addition of an amino group to the isothiocyanate intermediate can be followed by different heterocyclization routes, leading to a mixture of pyrimidine (B1678525) and triazole compounds. rsc.org

Solid-phase synthesis offers a method to control the reaction pathway and avoid the formation of undesired isomers. nih.gov For instance, a solid-phase synthetic method for the synthesis of 2-amino-5-carboxamide thiazoles has been developed to prevent the formation of isomeric byproducts. nih.gov This involves attaching the starting material to a resin, carrying out the reaction sequence, and then cleaving the desired product from the solid support. rsc.org

The mechanism of action of catalysts also provides insight into the reaction pathway. Thiourea catalysts, for example, are proposed to act as hydrogen bonding catalysts, activating substrates for nucleophilic attack. rsc.org In some cases, they may also function as Brønsted acid catalysts. rsc.org Understanding these catalytic cycles allows for the rational design of more efficient and selective synthetic methods.

Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools in the structural analysis of 1-Morpholin-4-ylthiourea, each providing unique insights into its chemical makeup.

Vibrational Spectroscopy (FT-IR, IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and infrared (IR) spectroscopy, is a powerful method for identifying the functional groups present in a molecule. utdallas.edumsu.edu The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific bond types. utdallas.edumsu.edu

In the analysis of thiourea (B124793) derivatives, FT-IR spectroscopy reveals characteristic absorption bands. For instance, the N-H stretching vibration typically appears as a weak to medium, somewhat broad band in the range of 3200-3600 cm⁻¹. utdallas.edu The presence of a strong absorption band in the 1650-1750 cm⁻¹ region is a clear indicator of a carbonyl group (C=O). libretexts.org The C=S and C=O groups in thiourea derivatives often exhibit absorption bands around 29,411 cm⁻¹, which are attributed to n → π* transitions. researchgate.net Additionally, aromatic rings within the structure show characteristic absorptions for C-C stretching vibrations between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

Table 1: Key FT-IR Absorption Bands for Thiourea Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3600 | Weak to Medium, Broad |

| C=O Stretch | 1650 - 1750 | Strong |

| Aromatic C-C Stretch | 1600 - 1400 | Variable |

| C=S and C=O (n → π*) | ~29,411 | - |

Data compiled from multiple sources. utdallas.edulibretexts.orgresearchgate.netvscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy:

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. oregonstate.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu For thiourea derivatives, specific proton signals can be assigned. For example, the protons of the morpholine (B109124) ring in 1-(2,6-Dimethylphenyl)-3-(3-(morpholin-4-yl)propyl)thiourea appear at distinct chemical shifts. nih.gov The formation of hydrogen bonds can lead to significant downfield shifts for the involved protons. ucl.ac.uk

¹³C NMR Spectroscopy:

While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope (about 1.1% natural abundance) has a magnetic moment and can be studied by NMR. libretexts.org ¹³C NMR spectra reveal the different chemical environments of carbon atoms within a molecule. allfordrugs.com In thiourea derivatives, the carbon of the C=S group typically resonates at a downfield chemical shift, often in the range of 178-181 ppm. nih.govresearchgate.net The carbons of the morpholine ring also show characteristic signals. For instance, in N-(2,6-Dimethylphenyl)morpholine-4-carbothioamide, the morpholine carbons appear at specific chemical shifts. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Thiourea Derivative

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Chemical Shift (δ, ppm) | Carbon Type | Chemical Shift (δ, ppm) |

| NH | 9.60 (brs) | C=S | 181.81 |

| Aromatic-H | 7.45 - 7.87 (m) | Aromatic-C | 121.32 - 138.60 |

| Morpholine-H (O-CH₂) | 3.93 (m) | Morpholine-C (O-CH₂) | 65.70 |

| Morpholine-H (N-CH₂) | 3.69 (m) | Morpholine-C (N-CH₂) | 48.43 |

Data is for a representative thiourea derivative and may vary for this compound. rsc.org

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is crucial for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. scienceready.com.au

Electrospray Ionization (ESI-MS):

ESI is a soft ionization technique that is particularly useful for analyzing polar, non-volatile, or thermally unstable compounds. mtoz-biolabs.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. mtoz-biolabs.comup.ac.za In tandem MS (MS/MS), precursor ions are selected and fragmented to provide detailed structural information. mtoz-biolabs.com

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is a powerful tool for confirming the molecular formula of a compound. For example, the calculated mass for the protonated molecule [M+H]⁺ of a thiourea derivative can be compared to the experimentally found mass to confirm its identity. rsc.org

The fragmentation patterns observed in mass spectra provide valuable clues about the molecular structure. The fragmentation of the morpholine ring, for instance, can produce characteristic fragment ions. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for a Thiourea Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 273.10613 | 273.10532 |

Data is for a representative thiourea derivative and may vary for this compound. rsc.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to study electronic transitions within the molecule, often involving π-electrons in conjugated systems. du.edu.eguomustansiriyah.edu.iq

Thiourea derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. researchgate.net The presence of aromatic rings and other chromophores in the molecule will influence the position and intensity of these absorption bands. researchgate.net For example, compounds containing a diphenyl group may show a red-shifted absorption maximum compared to those without. researchgate.net The solvent can also affect the absorption spectrum. uomustansiriyah.edu.iq

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uol.denih.govfzu.cz

Determination of Molecular and Crystal Structures

By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. uol.de This provides accurate information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. uol.de

For thiourea derivatives, single crystal X-ray diffraction studies have revealed important structural features. For example, in 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, the morpholine ring adopts a chair conformation. nih.gov The analysis also provides details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. nih.govresearchgate.net These studies have shown that many thiourea derivatives crystallize in common space groups like P2₁/n or P-1. nih.govresearchgate.neteurjchem.com

Table 4: Crystallographic Data for a Phenyl(morpholino)methanethione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

Specific unit cell dimensions for 4-[(Morpholin-4-yl)carbothioyl]benzoic acid are reported in the source but are represented as '-' for a general example. nih.gov

Elucidation of Conformational Preferences and Tautomerism

The structural complexity of this compound allows for various conformational and tautomeric forms. Conformational analysis, which studies the spatial arrangement of atoms and the energy associated with different rotations around single bonds, is crucial for understanding the molecule's stability. lumenlearning.comscribd.com

The this compound molecule consists of a morpholine ring connected to a thiourea group. The morpholine ring is generally expected to adopt a stable chair conformation. otago.ac.nznih.gov The thiourea moiety [-NH-C(S)-NH2] allows for rotational isomers (rotamers) due to rotation around the C-N bonds. Studies on related N,N'-disubstituted thiourea derivatives have identified different stable conformations, often described as E (trans) or Z (cis) with respect to the orientation around the C-N bonds. researchgate.net For N,N'-disubstituted thioureas, conformations are often stabilized by intramolecular hydrogen bonds. grafiati.com In 1-acyl thiourea derivatives, the geometry can be nearly planar or non-planar depending on the substituents. conicet.gov.ar

Thiourea and its derivatives can also exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structures. nih.gov For this compound, the principal tautomerism is the thione-thiol equilibrium. The molecule can exist in the thione form (C=S) or the thiol (iminethiol) form (C=N, S-H). researchgate.net Spectroscopic studies on related compounds have shown that the thione form is typically more stable, though the equilibrium can be influenced by factors such as solvent and substitution. rsc.orgresearchgate.net

| Feature | Description | Likely Forms for this compound |

| Conformation | The spatial arrangement of atoms from rotation around single bonds. | The morpholine ring likely adopts a chair conformation . The thiourea group can exist as various rotamers (e.g., E/Z configurations) around the C-N bonds. |

| Tautomerism | The existence of interconvertible isomers that differ in proton and electron location. | The molecule can exist in a dynamic equilibrium between its thione form (C=S) and its thiol form (C(SH)=N). |

Thermal Analysis Techniques (DTA, TG) for Stability Assessment

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition behavior of chemical compounds. The primary methods used for this purpose are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). worldoftest.cominnovatechlabs.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information on phenomena involving mass loss, such as decomposition, dehydration, or desolvation. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique detects exothermic and endothermic events like melting, crystallization, and decomposition, which appear as peaks on the DTA curve. hitachi-hightech.com

Based on these related compounds, a TGA curve for this compound would be expected to show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to its decomposition. The DTA curve would simultaneously show endothermic or exothermic peaks corresponding to melting and the energy changes during decomposition.

| Technique | Information Provided | Expected Results for Thiourea Derivatives |

| TGA | Measures mass change vs. temperature. | A stable mass at lower temperatures, followed by one or more distinct steps of mass loss indicating decomposition. |

| DTA | Measures temperature difference vs. temperature. | An endothermic peak corresponding to melting, followed by exothermic or endothermic peaks associated with decomposition stages. |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. utwente.nlresearchgate.netmdpi.com It is widely employed to predict various molecular properties of 1-Morpholin-4-ylthiourea, including its geometry, electronic characteristics, and vibrational frequencies. Calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). irjweb.comresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. utwente.nlfaccts.dersc.org For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides a reliable prediction of the molecule's shape in the gas phase.

The optimized geometry reveals key structural features. The morpholine (B109124) ring typically adopts a chair conformation, which is its most stable arrangement. The thiourea (B124793) moiety is connected to the nitrogen atom of the morpholine ring. The planarity of the thiourea group and its orientation relative to the morpholine ring are important structural parameters determined through optimization. The predicted bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | ~1.68 Å |

| C-N (thiourea) | ~1.37 Å | |

| N-C (morpholine) | ~1.46 Å | |

| C-O (morpholine) | ~1.43 Å | |

| C-C (morpholine) | ~1.53 Å | |

| Bond Angle | N-C-N (thiourea) | ~118° |

| C-N-C (morpholine) | ~112° | |

| O-C-C (morpholine) | ~110° |

Note: The values in this table are representative and based on DFT calculations of similar morpholine and thiourea-containing compounds.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. physchemres.orgajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom of the thiocarbonyl group and the nitrogen atoms of both the thiourea and morpholine moieties. The LUMO is anticipated to be centered on the thiocarbonyl (C=S) group, specifically on the π* anti-bonding orbital. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.0 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 5.5 eV |

Note: These values are estimations based on DFT calculations performed on analogous thiourea derivatives.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgias.ac.inchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative atoms, namely the sulfur of the thiocarbonyl group and the oxygen of the morpholine ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms of the amino group (-NH2) and the hydrogen atoms attached to the carbon atoms of the morpholine ring. These sites are prone to nucleophilic attack. The MEP map thus provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Vibrational Spectra Simulation and Interpretation

Theoretical vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, can be simulated using DFT calculations. iarjset.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. iarjset.comnih.gov

The simulated spectrum of this compound allows for the assignment of specific vibrational modes to the observed absorption bands. Key vibrational modes include the C=S stretching of the thiourea group, N-H bending and stretching of the amino group, C-N stretching, and the characteristic symmetric and asymmetric stretching of the C-O-C bond in the morpholine ring. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

| N-H Stretch | -NH2 | 3400-3200 |

| C-H Stretch | Morpholine -CH2 | 3000-2850 |

| N-H Bend | -NH2 | 1650-1580 |

| C-N Stretch | Thiourea & Morpholine | 1500-1300 |

| C-O-C Asymmetric Stretch | Morpholine | 1150-1085 |

| C=S Stretch | Thiourea | 850-600 |

Note: These are typical frequency ranges and the precise values are obtained from DFT calculations.

Solvent Effects Modeling (e.g., IEF-PCM)

To understand the behavior of this compound in a solution, solvent effects can be incorporated into DFT calculations using continuum solvation models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). numberanalytics.comunipr.itwordpress.comnih.gov This model represents the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field. mdpi.com

By performing calculations with the IEF-PCM model, it is possible to predict how properties such as the molecular geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies of this compound change in different solvents. researchgate.netosti.gov Generally, polar solvents are expected to have a more significant impact on these properties compared to nonpolar solvents, particularly affecting the energies of polar functional groups and charge-separated states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fz-juelich.denih.gov An MD simulation for this compound would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms using a force field. Newton's equations of motion are then integrated numerically to simulate the trajectory of the atoms over a certain period. frontiersin.org

Reaction Mechanism Studies and Predictive Modeling

Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving thiourea derivatives. This allows for the elucidation of reaction mechanisms by identifying intermediates and transition states—the high-energy configurations that represent the energy barrier to a reaction. solubilityofthings.com

For thiourea derivatives, computational studies have explored various reaction pathways, including their synthesis and subsequent heterocyclization reactions. conicet.gov.ar The synthesis of N-substituted thioureas often involves the reaction of an amine with an isothiocyanate. Theoretical models can simulate this nucleophilic addition, detailing the bond-forming processes and the structure of the transition state.

Mechanistic studies on related acylthioureas, for instance, propose that reactions can proceed through an isothiourea intermediate. conicet.gov.ar Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these proposed intermediates and the transition states connecting them, thereby validating the plausibility of a suggested mechanism. numberanalytics.comnumberanalytics.com For example, in cyclization reactions, calculations can help determine whether the process is concerted or stepwise by locating the relevant transition states and intermediates along the reaction coordinate. researchgate.net Factors such as solvent effects and the influence of substituents on the energy barriers can also be modeled, providing a comprehensive understanding of the reaction dynamics. numberanalytics.com

Transition state theory (TST) provides the theoretical framework for using these computed energy barriers (activation energies) to predict reaction rates. solubilityofthings.comnumberanalytics.com By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a detailed picture of the molecular rearrangements that occur during the chemical transformation. solubilityofthings.com

Quantum Chemical Approaches to Reaction Kinetics and Thermodynamics

Quantum chemical methods, particularly DFT, are widely used to determine the kinetic and thermodynamic parameters that govern the reactivity of molecules like this compound. mdpi.comvub.be These calculations provide quantitative data on the electronic properties that influence how the molecule interacts with other chemical species. nih.gov

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability. dergipark.org.tr A smaller energy gap generally implies higher reactivity. researchgate.net From these orbital energies, various global reactivity descriptors can be calculated, as shown in the table below. nih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of electrophilic character. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Furthermore, quantum chemical calculations can predict thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. mdpi.complos.org By calculating these values for reactants, products, and transition states, the spontaneity and energy profile of a reaction can be determined. plos.org Studies on related compounds have shown that thermodynamic parameters can be calculated at various temperatures, demonstrating how reaction feasibility might change with thermal conditions. dergipark.org.trnih.gov For instance, the adsorption of thiourea-based corrosion inhibitors onto a metal surface has been analyzed by calculating the Gibbs free energy of adsorption, which indicates the spontaneity of the protective film formation. acs.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By partitioning the crystal electron density, this technique provides a graphical representation of how neighboring molecules interact. For thiourea derivatives, which often feature multiple hydrogen bond donors and acceptors, this analysis is crucial for understanding their supramolecular architecture. researchgate.netrsc.org

The analysis generates several plots:

dnorm surface: This surface is mapped with a color scale (typically red, white, and blue) to highlight intermolecular contacts. Red spots indicate close contacts (shorter than the van der Waals radii), which are often strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, while blue regions signify longer contacts. mdpi.com

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and the presence of π-π stacking interactions, which appear as characteristic flat patches. najah.edu

2D Fingerprint Plots: These plots are a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. scirp.org They provide a quantitative summary of the intermolecular contacts. The percentage contribution of each type of contact (e.g., H···H, C···H/H···C, O···H/H···O, N···H/H···N, S···H/H···S) to the total Hirshfeld surface area can be precisely calculated. najah.eduresearchgate.net

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiourea Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 38.0 | Represents the most significant contribution, arising from van der Waals forces. researchgate.net |

| O···H/H···O | 25.5 | Indicates strong N-H···O hydrogen bonding interactions. |

| C···H/H···C | 11.2 | Relates to weaker C-H···π or C-H···O/N interactions. |

| S···H/H···S | 8.5 | Corresponds to N-H···S hydrogen bonds or other sulfur contacts. |

| C···C | 5.3 | Suggests the presence of π-π stacking interactions. najah.edu |

| N···H/H···N | 4.1 | Relates to hydrogen bonding involving nitrogen atoms. |

This quantitative analysis allows for a detailed comparison of the packing forces in different crystalline forms or between different but related molecules. mdpi.com

Coordination Chemistry and Ligand Properties

1-Morpholin-4-ylthiourea as a Chelating Agent

Chelating agents are crucial in coordination chemistry for their ability to bind to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. This compound exhibits notable chelating properties due to the presence of multiple potential donor atoms within its molecular framework.

This compound is classified as a multi-donor atom ligand. Its structure inherently contains several atoms with lone pairs of electrons that can be donated to a metal center. Specifically, the thiourea (B124793) moiety provides a soft sulfur donor atom and two nitrogen atoms, while the morpholine (B109124) ring contains an additional nitrogen atom and an oxygen atom. The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms allows these ligands to interact effectively with a wide range of metal ions, including both transition and main group metals. researchgate.net

Thiourea derivatives, including this compound, can exhibit various coordination modes, acting as monodentate, bidentate, or even polydentate ligands. researchgate.net

Monodentate Coordination: In the simplest coordination mode, the ligand binds to the metal ion through a single donor atom. For thiourea derivatives, the sulfur atom of the thiocarbonyl group (C=S) is the most common coordination site, acting as a soft donor that preferentially binds to soft metal ions. mdpi.com For instance, in certain palladium(II) and platinum(II) complexes, N-phenylmorpholine-4-carbothioamide coordinates as a monodentate ligand through the sulfur atom. mdpi.com

Bidentate Coordination: this compound and its analogues can also act as bidentate ligands, forming a chelate ring with the metal ion. This typically involves the sulfur atom of the thiocarbonyl group and one of the nitrogen atoms of the thiourea backbone. This mode of coordination often leads to the formation of stable five- or six-membered chelate rings. mdpi.com For example, in the presence of a base, N-phenylmorpholine-4-carbothioamide can deprotonate and coordinate to metals like nickel(II), copper(II), and palladium(II) in a bidentate fashion through the sulfur and one of the nitrogen atoms. mdpi.com Another common bidentate mode involves the oxygen atom of an acyl group and the sulfur atom in acylthiourea derivatives.

Polydentate and Bridging Coordination: While less common, the potential for polydentate coordination exists, involving the oxygen or nitrogen atom from the morpholine ring in addition to the thiourea donors. Furthermore, the sulfur atom can act as a bridging ligand, linking two metal centers and leading to the formation of polynuclear complexes.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the steric and electronic effects of the substituents on the thiourea ligand.

Formation and Stability of Metal Complexes

The ability of this compound to form stable complexes with a variety of metal ions is a cornerstone of its chemical utility. The formation and stability of these complexes are governed by the principles of coordination chemistry, including the hard and soft acid-base (HSAB) theory.

As ligands containing both hard and soft donor atoms, this compound and its derivatives can coordinate with a broad spectrum of metal ions. researchgate.net The soft sulfur atom shows a high affinity for soft transition metal ions such as copper(I), silver(I), gold(I), palladium(II), and platinum(II). rsc.org Conversely, the harder nitrogen and oxygen donor atoms can interact with harder metal ions from the main group or first-row transition series, such as zinc(II), cobalt(II), and nickel(II). colab.wsresearchgate.net

The formation of these complexes often results in compounds with distinct geometries and physicochemical properties. For example, complexes of N-phenylmorpholine-4-carbothioamide with copper(II), palladium(II), and platinum(II) have been synthesized and characterized, demonstrating the versatility of this ligand framework. mdpi.com

The stoichiometry and geometry of the resulting metal complexes are influenced by a delicate interplay of several factors:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role in determining the coordination number and preferred geometry of the complex. For instance, square planar geometries are common for d⁸ metal ions like palladium(II) and platinum(II), while tetrahedral or octahedral geometries are often observed for other transition metals. rsc.orgresearchgate.net

Ligand-to-Metal Ratio: The stoichiometry of the complex, i.e., the number of ligands per metal ion, is dependent on the reaction conditions and the coordinating ability of the ligand.

Reaction Conditions: The pH of the medium can influence the protonation state of the ligand, thereby affecting its coordination mode. The choice of solvent can also play a role by competing for coordination sites on the metal ion. ucj.org.ua

Counter-ions: The nature of the anion associated with the metal salt can influence the final structure of the complex, sometimes participating in the coordination sphere. researchgate.net

The interplay of these factors can lead to a wide variety of complex structures with different dimensionalities, from simple mononuclear species to intricate polynuclear and supramolecular assemblies.

Influence of Substituents on Coordination Behavior

The coordination behavior of the thiourea core is highly sensitive to the nature of the substituents attached to the nitrogen atoms. conicet.gov.ar In the case of this compound, the morpholine ring and any substituent on the other nitrogen atom significantly modulate the ligand's properties.

Substituents can exert both electronic and steric effects:

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density on the donor atoms, thereby influencing their affinity for metal ions. For example, an electron-withdrawing group on the N'-position can enhance the acidity of the N-H proton, facilitating deprotonation and bidentate coordination.

Steric Effects: Bulky substituents can create steric hindrance around the coordination sites, influencing the coordination geometry and potentially favoring lower coordination numbers.

The systematic variation of substituents provides a powerful tool for tuning the coordination properties of these ligands, allowing for the rational design of metal complexes with desired structures and functionalities. This is particularly relevant in the development of catalysts, sensors, and therapeutic agents where precise control over the metal's coordination environment is paramount.

Applications in Metal Ion Separation and Sensing Mechanisms

The unique structural characteristics of thiourea derivatives, particularly the presence of soft sulfur and hard nitrogen donor atoms, make them excellent candidates for applications in metal ion separation and as chemosensors. grafiati.com The morpholine moiety in this compound and its derivatives can further influence their solubility and coordination properties. While specific research focusing solely on this compound for these applications is limited in the available literature, the behavior of closely related morpholine-containing thiourea compounds provides significant insights into their potential mechanisms for metal ion separation and sensing.

Thiourea derivatives are versatile ligands capable of coordinating with a wide range of metal ions. mdpi.com The coordination can occur in several modes: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate ligand involving both sulfur and nitrogen atoms. mdpi.com This flexibility in coordination is fundamental to their application in selectively binding and sensing different metal ions.

Detailed research on N-phenylmorpholine-4-carbothioamide (HPMCT), a derivative of this compound, demonstrates its ability to form stable complexes with various divalent metal ions. mdpi.com The mode of coordination in these complexes is influenced by the reaction conditions. In neutral media, HPMCT acts as a monodentate ligand, coordinating to metal ions such as Cu(II), Pd(II), Pt(II), and Hg(II) through the sulfur atom. mdpi.com However, in the presence of a base, the ligand deprotonates and behaves as a bidentate chelating agent, binding to metal ions like Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) through both the sulfur and the deprotonated nitrogen atom. mdpi.com This differential coordination provides a basis for selective metal ion separation and detection. For instance, the change in coordination mode can lead to distinct spectroscopic or electrochemical signals, which is the principle behind many chemosensors. nih.gov

The selective extraction of metal ions from aqueous solutions is a critical application of such ligands. Thiourea-functionalized resins have demonstrated high selectivity for certain metal ions. For example, a thiourea-functionalized resin, Puromet MTS9140, has shown high selectivity for the extraction of Cu(II) from acidic mixed-metal solutions. mdpi.com The mechanism of extraction was identified as the reduction of Cu(II) to Cu(I) by the thiourea group, followed by the formation of a stable complex. mdpi.com This selective interaction allows for the efficient separation of copper from other first-row transition metals. mdpi.com Similarly, mesoporous silica (B1680970) functionalized with 1-furoyl thiourea has been effectively used for the adsorption of Hg(II) from aqueous media. conicet.gov.ar These examples underscore the potential of thiourea-based materials in environmental remediation and hydrometallurgy.

In the realm of metal ion sensing, thiourea derivatives are utilized as chromogenic and fluorogenic chemosensors. orientjchem.org The interaction of the thiourea ligand with a specific metal ion can induce a noticeable change in color (chromogenic) or fluorescence (fluorogenic), allowing for naked-eye or spectroscopic detection. nih.govorientjchem.org For example, some ethyl thiourea derivatives have been shown to act as selective naked-eye sensors for Hg(II) and Ag(I) ions. orientjchem.org The coordination of the metal ion to the sulfur atom of the thiourea group alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. orientjchem.org While specific sensing studies on this compound are not detailed, the established principles suggest its potential for similar applications.

The table below summarizes the coordination behavior of the related compound N-phenylmorpholine-4-carbothioamide (HPMCT) with various metal ions, which serves as an illustrative example of the chelating properties of morpholine-containing thioureas.

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Formula | Reference |

| Cu(II) | HPMCT | Monodentate (S-coordination) | [CuCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| Pd(II) | HPMCT | Monodentate (S-coordination) | [PdCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| Pt(II) | HPMCT | Monodentate (S-coordination) | [PtCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| Hg(II) | HPMCT | Monodentate (S-coordination) | [HgCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| Ni(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Ni(κ²S,N-PMCT)₂] | mdpi.com |

| Cu(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Cu(κ²S,N-PMCT)₂] | mdpi.com |

| Pd(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Pd(κ²S,N-PMCT)₂] | mdpi.com |

| Pt(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Pt(κ²S,N-PMCT)₂] | mdpi.com |

| Zn(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Zn(κ²S,N-PMCT)₂] | mdpi.com |

| Cd(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Cd(κ²S,N-PMCT)₂] | mdpi.com |

| Hg(II) | PMCT⁻ | Bidentate (S, N-coordination) | [Hg(κ²S,N-PMCT)₂] | mdpi.com |

Advanced Reactivity and Mechanistic Organic Chemistry

Heterocyclization Reactions and Ring Formation

1-Morpholin-4-ylthiourea serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, possessing nucleophilic nitrogen and sulfur atoms, allows it to participate in a range of cyclization reactions, leading to the formation of important ring systems such as thiazoles, triazoles, pyrimidines, and quinazolines.

Synthesis of Thiazole (B1198619), Triazole, Pyrimidine (B1678525), and Quinazoline (B50416) Derivatives

Thiazole Derivatives: The synthesis of thiazole derivatives often utilizes the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone. In the context of this compound, it can react with various acetophenone (B1666503) derivatives to yield thiazole-substituted morpholine (B109124) compounds. For instance, new series of thiazole substituted morpholine derivatives have been synthesized in a two-step process where a thiourea is first synthesized and then reacted to form the thiazole ring. semanticscholar.org The reaction of thiourea derivatives with electrophiles like 4-bromo-3-ethoxycrotonate has also been shown to produce thiazole derivatives in excellent yields. nih.gov The general mechanism involves the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation to form the thiazole ring.

Triazole Derivatives: 1,2,4-triazole (B32235) derivatives can be synthesized from thiourea precursors. A common method involves the reaction of a thiourea derivative with a compound containing a hydrazine (B178648) moiety. For example, a multi-step reaction protocol can be employed starting from 4-amino-1,2,4-triazole (B31798) to produce N-acyl derivatives, which are then reacted with thiourea in an alkaline solution to form N-thiourea derivatives. These intermediates can then undergo cyclization to yield triazole-containing systems. chemmethod.com

Pyrimidine Derivatives: The morpholine moiety is a valuable framework in medicinal chemistry, and its incorporation into pyrimidine rings is of significant interest. researchgate.net Pyrimidine-2-thiones can be synthesized through the cyclocondensation of chalcones with thiourea in the presence of an alcoholic base. nih.gov This approach can be adapted to use this compound to introduce the morpholino group into the pyrimidine ring. The reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one, prepared from the condensation of thiourea and ethyl cyanoacetate, with various reagents can lead to a variety of bicyclic and tricyclic pyrimidine derivatives. nih.gov

Quinazoline Derivatives: The synthesis of quinazoline derivatives can also be achieved using morpholine-containing thiourea precursors. One approach involves the intramolecular cycloaddition of 1-substituted-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas. These thiourea derivatives, which can be prepared from the reaction of an isothiocyanate with a primary amine, undergo cyclization to form 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas. nih.gov Another strategy involves the reaction of 2-aminobenzonitrile (B23959) with triethyl orthoformate and subsequent cyclization with substituted anilines to yield nitroquinazoline derivatives. These can be further modified to incorporate a thiourea moiety. nih.gov

The following table summarizes the types of heterocyclic derivatives synthesized from thiourea precursors and the general synthetic approaches.

| Heterocyclic Derivative | General Synthetic Approach | Key Reactants |

| Thiazole | Hantzsch thiazole synthesis | Thiourea derivative, α-haloketone |

| Triazole | Multi-step synthesis and cyclization | Thiourea derivative, hydrazine-containing compound |

| Pyrimidine | Cyclocondensation | Thiourea derivative, chalcone (B49325) or ethyl cyanoacetate |

| Quinazoline | Intramolecular cycloaddition or multi-step synthesis | Substituted thiourea, 2-aminobenzonitrile derivatives |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are crucial for the synthesis of fused heterocyclic systems. In the case of derivatives of this compound, the presence of suitably positioned electrophilic and nucleophilic centers within the same molecule can lead to spontaneous ring closure.

A proposed mechanism for the intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas involves the activation of the thiocarbonyl group, followed by nucleophilic attack from a nearby functional group to form a new heterocyclic ring. researchgate.net This general principle can be applied to derivatives of this compound. For example, a derivative containing a reactive group on a substituent attached to the thiourea backbone can undergo intramolecular cyclization to form complex polycyclic structures. nih.gov

The reaction pathways are often dictated by the nature of the substituents and the reaction conditions. For instance, the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can proceed via different mechanisms depending on the solvent and base used, leading to a variety of heterocyclic products. rsc.org The electronic nature of substituents on the alkyne can also influence the cyclization pathway, leading to either 6-exo-dig or 6-endo-dig products in nucleophilic cyclizations. beilstein-journals.org

Detailed Mechanistic Studies of Transformations

The reactivity of this compound is governed by the nucleophilic character of its sulfur and nitrogen atoms. Understanding the mechanisms of its reactions is essential for predicting product outcomes and designing new synthetic routes.

Nucleophilic Addition and Substitution Processes

Nucleophilic Addition: The thiocarbonyl group in this compound is susceptible to nucleophilic attack. The carbonyl carbon in aldehydes and ketones is an excellent electrophile and readily undergoes nucleophilic addition. masterorganicchemistry.com Similarly, the thiocarbonyl carbon in thioureas can react with nucleophiles. The rate of nucleophilic addition to carbonyls is influenced by the electronic nature of the neighboring substituents. masterorganicchemistry.com Thiourea-catalyzed nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) and ketene (B1206846) silyl (B83357) acetals to nitrones and aldehydes has been reported, highlighting the role of the thiourea moiety in activating the electrophile. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through SN1 or SN2 mechanisms. uky.eduucsb.edu In the context of this compound, the nitrogen or sulfur atoms can act as nucleophiles, displacing leaving groups in various substrates. For instance, the synthesis of pyrimidine-linked morpholine derivatives can involve a regioselective SNAr reaction between a dichloropyrimidine and a morpholine-containing precursor. nih.gov The mechanism of nucleophilic substitution reactions of haloalkanes, alcohols, and amines has been extensively studied, providing a framework for understanding the reactivity of this compound in similar transformations. ucsb.edu It has been shown that nucleophilic substitution of primary and secondary alkyl halides often proceeds with an inversion of configuration at the reaction center. libretexts.org

Isothiourea Intermediates in Reaction Sequences

Isothioureas are isomers of thioureas where the sulfur atom is bonded to a carbon atom that is double-bonded to a nitrogen atom. These species can be formed as reactive intermediates in various transformations involving thioureas. The formation of an isothiourea intermediate often involves the S-alkylation or S-acylation of the thiourea. These intermediates are highly electrophilic and can react with a variety of nucleophiles.

While direct mechanistic studies on isothiourea intermediates derived specifically from this compound are not extensively documented in the provided search results, the general reactivity of isothioureas is well-established. They are key intermediates in many heterocyclization reactions and can be generated in situ to facilitate subsequent transformations.

Intermolecular Organic Reactions

This compound can participate in a variety of intermolecular reactions, acting as either a nucleophile or a precursor to other reactive species. Its ability to form hydrogen bonds also allows it to act as an organocatalyst in certain reactions.

For example, morpholine-based organocatalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins. researchgate.net Although the pyrrolidine (B122466) nucleus is often more efficient, these catalysts demonstrate that the morpholine moiety can be effective in promoting enamine catalysis. researchgate.net The nucleophilic nature of the nitrogen and sulfur atoms in this compound allows it to react with a range of electrophiles in intermolecular settings, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is widely used for the synthesis of α,β-unsaturated compounds. sciensage.infowikipedia.org Despite the utility of this reaction, a comprehensive review of the scientific literature does not yield specific examples of this compound being directly utilized as the active methylene (B1212753) compound or as a catalyst in Knoevenagel condensation reactions to produce corresponding derivatives. Research has extensively explored various catalysts and substrates for this reaction, but the specific application involving this compound remains an area that has not been detailed in available studies.

Mannich Reactions and their Scope

The Mannich reaction is a three-component condensation reaction that involves an aminoalkylation of an acidic proton located on a substrate, typically a carbonyl compound, with formaldehyde (B43269) and a primary or secondary amine. rsc.orgnih.gov This reaction is a powerful tool for introducing aminomethyl groups and synthesizing β-amino carbonyl compounds, known as Mannich bases. The morpholine and thiourea moieties present in this compound and its precursors are frequently utilized in the synthesis of novel Mannich bases with significant applications, particularly in the field of corrosion inhibition.

The scope of the Mannich reaction in this context includes the condensation of morpholine, an aldehyde, and thiourea to form complex Mannich bases. For instance, the direct condensation of morpholine, benzaldehyde, and thiourea has been reported to yield 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea. In another example, the novel Mannich base 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea was synthesized, demonstrating the versatility of the reaction with different aldehydes. nih.gov

The general mechanism for the formation of these Mannich bases involves two key steps. First, the secondary amine, morpholine, reacts with an aldehyde (e.g., formaldehyde or an aromatic aldehyde) to form an electrophilic Eskenazi salt (iminium ion). Subsequently, the compound containing an active hydrogen atom, in this case, a thiourea derivative, acts as a nucleophile, attacking the iminium ion to form the final Mannich base. These synthesized bases are noted for their effectiveness as corrosion inhibitors for metals in acidic environments. nih.govnih.gov

Adsorption Phenomena and Surface Interactions of this compound Derivatives

The utility of this compound derivatives, particularly as corrosion inhibitors, is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive media. The study of this adsorption behavior provides critical insights into the protective mechanism.

Adsorption Isotherms (e.g., Langmuir) and Models

To understand the interaction between inhibitor molecules and a metal surface, the experimental data are often fitted to various adsorption isotherm models. For Mannich bases derived from morpholine and thiourea, such as 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, the adsorption behavior on mild steel surfaces in acidic solutions has been shown to follow the Langmuir adsorption isotherm. nih.govresearchgate.net

The Langmuir model assumes that a monolayer of the inhibitor is adsorbed onto the metal surface, with each active site on the surface holding one inhibitor molecule. The model is represented by the equation:

C / θ = 1 / K_ads + C

where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. The linear relationship observed when plotting C/θ versus C confirms that the adsorption process adheres to the Langmuir model. researchgate.net

The equilibrium constant of adsorption (K_ads) is related to the standard free energy of adsorption (ΔG°_ads), a key thermodynamic parameter that provides information about the spontaneity and strength of the adsorption. It is calculated using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and the value 55.5 is the molar concentration of water in the solution. Negative values of ΔG°_ads indicate a spontaneous adsorption process.

| Temperature (K) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Reference |

|---|---|---|---|

| 303 | 1.8 x 10^4 | -33.98 | researchgate.net |

| 313 | 1.1 x 10^4 | -33.25 | researchgate.net |

| 323 | 0.7 x 10^4 | -32.41 | researchgate.net |

| 333 | 0.4 x 10^4 | -31.65 | researchgate.net |

Physical and Chemical Adsorption Mechanisms

The mechanism of adsorption of inhibitor molecules onto a metal surface can be broadly classified into physical adsorption (physisorption) and chemical adsorption (chemisorption). nih.gov Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. wikipedia.org

The value of the standard free energy of adsorption (ΔG°_ads) is often used to differentiate between these mechanisms. Generally, ΔG°_ads values up to -20 kJ/mol are indicative of physisorption, whereas values more negative than -40 kJ/mol suggest chemisorption. Values lying between -20 and -40 kJ/mol point to a mixed-mode adsorption mechanism, involving both physical and chemical interactions. researchgate.net

For 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, the calculated ΔG°_ads values range from -31.65 to -33.98 kJ/mol across a temperature range of 303-333 K. researchgate.net This suggests a mixed adsorption mechanism. The adsorption process involves the chemical interaction of heteroatoms (N, O, and S) in the morpholine and thiourea moieties with the vacant d-orbitals of iron atoms on the steel surface. wikipedia.orgnih.gov Simultaneously, physical adsorption can occur due to the electrostatic attraction between the protonated inhibitor molecules and the negatively charged steel surface (due to adsorbed chloride or sulfate (B86663) ions from the acidic medium). This combined action results in the formation of a stable, protective film on the metal surface, effectively inhibiting corrosion. nih.govresearchgate.net

Applications in Material Science and Catalysis

Advanced Materials Development